REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][NH:11][CH2:10][C:9]=2[CH:8]=[N:7][CH:6]=1)=[O:4].[C:15]([O:19][C:20](=[O:28])[C:21]1[CH:26]=[CH:25][CH:24]=[C:23](I)[CH:22]=1)([CH3:18])([CH3:17])[CH3:16].C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][N:11]([C:25]3[CH:24]=[CH:23][CH:22]=[C:21]([C:20]([O:19][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:28])[CH:26]=3)[CH2:10][C:9]=2[CH:8]=[N:7][CH:6]=1)=[O:4] |f:2.3.4,6.7.8|
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Name
|
|
Quantity
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5.38 g
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Type
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reactant
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Smiles
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COC(=O)C1=CN=CC=2CNCCC12
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Name
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|
Quantity
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12.8 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(C1=CC(=CC=C1)I)=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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cesium carbonate
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Quantity
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18.3 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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|
Quantity
|
0.38 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
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The solution was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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sparged with argon for 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
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sparged with argon for an additional 10 min. (±)-2,2′-bis(diphenylphosphino)1,1′-binaphthalene (0.96 g, 0.00336, 12 mole %)
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Duration
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10 min
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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the vessel was sealed
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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FILTRATION
|
Details
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filter paper
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Type
|
WASH
|
Details
|
was washed with ethyl acetate (250 mL)
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Type
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WASH
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Details
|
The filtrate was washed with water (250 mL)
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Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×150 mL)
|
Type
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WASH
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Details
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The combined organic layers were washed with brine (3×100 mL)
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Type
|
FILTRATION
|
Details
|
filtered through 1 PS
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Type
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FILTRATION
|
Details
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filter paper
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give an oil
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Type
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CUSTOM
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Details
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The oil was purified by flash chromatography on silica gel (125 g) with anhydrous sodium sulfate (25 g) on top
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Type
|
WASH
|
Details
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The column was eluted with 100 mL portions of 10% ethyl acetate in hexane for fractions 1-5, 25% ethyl acetate in hexane for fractions 6-16, 35% ethyl acetate in hexane for fractions 17-24, and 40% ethyl acetate in hexane for fractions 25-32
|
Type
|
WASH
|
Details
|
The product was eluted in fractions 19-28
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CN=CC=2CN(CCC12)C1=CC(=CC=C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |